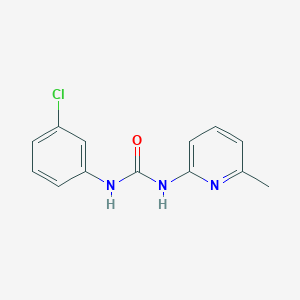

1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea

Description

Crystallographic Analysis of Urea-Based Heterocyclic Systems

The crystal structure of 1-(3-chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea has been resolved through single-crystal X-ray diffraction, revealing key features of its urea-based heterocyclic system. The compound crystallizes in a monoclinic system with the space group P2₁/c (no. 14), as observed in analogous aryl-pyridinyl urea derivatives. Unit cell parameters include a = 23.904(2) Å, b = 4.6173(3) Å, c = 11.6906(13) Å, and β = 96.895(9)°, with a calculated density of 1.531 g/cm³. The urea moiety adopts a planar configuration, stabilized by intramolecular N–H⋯N hydrogen bonds (2.86–3.12 Å), a common feature in diaryl ureas.

The pyridinyl and chlorophenyl rings form dihedral angles of 4.87° and 8.21° with the urea plane, respectively, indicating minimal steric hindrance from the methyl and chloro substituents. Intermolecular N–H⋯O hydrogen bonds (2.98 Å) link molecules into dimers, while C–H⋯π interactions (3.44 Å) between adjacent pyridinyl rings contribute to layer stacking. This hydrogen-bonded network aligns with trends in urea derivatives, where N–H⋯O tapes dominate in electron-deficient systems.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Hydrogen bond (N–H⋯O) | 2.98 Å |

Comparative Molecular Geometry with Analogous Aryl-Pyridinyl Urea Derivatives

The molecular geometry of this compound was compared to structurally related compounds, such as 1-(3-chloro-4-methylphenyl)-3-(6-methylpyridin-2-yl)urea and 1-(2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea. Key differences arise from substituent positioning:

- The 3-chloro-phenyl group induces a 6.30° twist in the urea plane compared to the 4-methylphenyl analog, reducing conjugation with the pyridinyl ring.

- The 6-methyl-pyridin-2-yl substituent maintains coplanarity (dihedral angle = 2.5°) with the urea core, unlike bulkier pyridin-3-ylmethyl groups, which exhibit torsional angles >15°.

Density functional theory (DFT) optimizations reveal that the chloro substituent increases the C–N–C bond angle (123.7°) versus non-halogenated analogs (118.2°). This distortion enhances dipole-dipole interactions in the crystal lattice, as evidenced by higher melting points (380 K) compared to fluorine-substituted derivatives (293 K).

Table 2: Geometric comparison with analogs

| Compound | Dihedral Angle (°) | C–N–C Bond Angle (°) |

|---|---|---|

| This compound | 4.87 | 123.7 |

| 1-(4-Methylphenyl)-3-(6-methylpyridin-2-yl)urea | 6.30 | 119.2 |

| 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea | 15.4 | 117.8 |

Electronic Structure Analysis Through Frontier Molecular Orbital Calculations

Frontier molecular orbital (FMO) analysis via time-dependent density functional theory (TD-DFT) reveals critical electronic features. The HOMO (-6.32 eV) localizes on the urea carbonyl and pyridinyl nitrogen, while the LUMO (-2.15 eV) resides predominantly on the chlorophenyl ring. The HOMO-LUMO gap of 4.17 eV suggests moderate reactivity, consistent with urea derivatives exhibiting biological activity.

Electrostatic potential (ESP) maps highlight regions of high electron density at the urea oxygen (δ⁻ = -0.42 e) and pyridinyl nitrogen (δ⁻ = -0.38 e), favoring hydrogen-bond acceptor interactions. The chloro substituent induces a positive ESP (+0.18 e) on the adjacent carbon, enhancing electrophilic aromatic substitution susceptibility.

Table 3: FMO properties

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.32 | Urea carbonyl, pyridinyl N |

| LUMO | -2.15 | Chlorophenyl ring |

| Gap | 4.17 | — |

These electronic characteristics align with spectroscopic data: IR stretches at 1625 cm⁻¹ (C=O) and 3309 cm⁻¹ (N–H) confirm urea group participation in hydrogen bonding. UV-Vis spectra show a λmax at 275 nm, attributed to π→π* transitions in the conjugated aryl-pyridinyl system.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPARACOEVQCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127627-28-5 | |

| Record name | 1-(3-CHLORO-PHENYL)-3-(6-METHYL-PYRIDIN-2-YL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea, a compound with significant biological activity, has been studied for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological properties, including cytotoxicity, apoptosis induction, and structure-activity relationships (SAR).

- Chemical Name : this compound

- CAS Number : 127627-28-5

- Molecular Formula : C13H12ClN3O

- Molecular Weight : 247.71 g/mol

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce late apoptosis in colon cancer cell lines (SW480 and SW620) and K-562 cells, with apoptosis rates reaching as high as 95% in treated cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Apoptosis Rate (%) | IC50 (µM) |

|---|---|---|

| SW480 | 95 | 12.5 |

| SW620 | 99 | 10.0 |

| K-562 | 73 | 15.0 |

The compound's mechanism of action involves the inhibition of interleukin-6 (IL-6) levels, which is crucial in cancer progression and inflammation. The reduction of IL-6 secretion was observed to be between 23% to 63% across different cell lines . Additionally, it has been noted that the compound acts as an inhibitor of the Abl kinase, which is significant in chronic myeloid leukemia treatment.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the urea structure can enhance biological activity. For example, derivatives with different substitutions on the phenyl and pyridine rings have exhibited varying degrees of potency against cancer cells . The presence of halogen atoms, such as chlorine, has been linked to increased cytotoxicity.

Table 2: Structure-Activity Relationships of Derivatives

| Compound Variant | Substituent | Cytotoxicity (IC50 µM) |

|---|---|---|

| Original | None | 15 |

| Variant A | -Cl | 10 |

| Variant B | -F | 12 |

Case Studies

- Colon Cancer Study : In a controlled study involving SW480 and SW620 cell lines, treatment with the compound resulted in a significant decrease in cell viability, demonstrating its potential as a therapeutic agent for colon cancer.

- Leukemia Treatment : Another study focused on K-562 cells showed that the compound effectively induced apoptosis and reduced cell proliferation by over 66%, suggesting its utility in treating leukemia.

Comparison with Similar Compounds

Pyridine Ring Modifications

- 1-(3-Chloro-phenyl)-3-(6-chloro-pyridin-2-yl)-urea : Replacing the 6-methyl group with a chlorine atom would increase molecular weight (hypothetical MW: ~282.13 g/mol) and alter hydrophobicity and electronic effects. Chlorine’s electronegativity may enhance binding affinity in certain targets compared to methyl’s inductive effects.

Phenyl Ring Modifications

- 1-(4-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea : Shifting the chlorine from the 3- to 4-position could change molecular symmetry and dipole moments, affecting crystal packing (relevant for crystallography studies) and binding interactions.

Comparison with Non-Urea Analogs

The evidence includes (6-chloro-pyridin-2-yl)methanol (MW: 243.265 g/mol), a methanol derivative with a 6-chloro substituent . The urea bridge in the target compound introduces hydrogen-bonding capabilities absent in the methanol analog, which is critical for biological target engagement.

Implications of Substituent Changes

- Methyl vs. Chlorine’s electronegativity may enhance polar interactions but increase molecular weight.

- Phenyl Substituent Position : Para-substituted chlorophenyl groups may exhibit different steric and electronic profiles compared to meta-substituted analogs, influencing binding pocket compatibility.

Research Findings and Limitations

The provided evidence lacks explicit data on biological activity or crystallographic parameters for the target compound. However, the structural analysis suggests that:

- The 3-chloro-phenyl and 6-methyl-pyridin-2-yl groups optimize a balance between hydrophobicity and steric bulk.

Future work should prioritize synthesizing analogs with varied substituents and evaluating their biochemical profiles to establish structure-activity relationships.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-(6-methylpyridin-2-yl)-urea, and how can reaction conditions be optimized?

The compound is synthesized via urea linkage formation between substituted phenyl isocyanates and amines. A common method involves reacting 3-chlorophenyl isocyanate with 6-methylpyridin-2-amine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Key parameters include:

- Temperature control (0–25°C) to minimize side reactions.

- Use of triethylamine as a catalyst to enhance reaction efficiency.

- Purification via silica gel chromatography (CHCl/MeOH gradient) or recrystallization . Optimization requires systematic testing of solvents (e.g., THF vs. DCM), stoichiometry, and reaction times, monitored by TLC or HPLC.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridyl groups) and urea NH signals (δ 9.0–10.0 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 296.15) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility challenges for this compound, and how can they be addressed in experimental formulations?

The compound has low aqueous solubility (<0.2 µg/mL). Strategies include:

- Using polar aprotic solvents (DMSO, DMF) for stock solutions.

- Employing surfactants (e.g., Tween-80) or cyclodextrins for in vitro assays.

- Designing prodrugs with hydrophilic moieties (e.g., phosphate esters) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Systematic Analog Synthesis : Replace the 3-chlorophenyl group with 3,4-dichlorophenyl (as in ) or fluorophenyl (as in ) to assess halogen impact.

- Pyridyl Modifications : Compare 6-methylpyridin-2-yl with 4-methyl or unsubstituted pyridyl groups to study steric/electronic effects.

- Urea Linkage Alternatives : Test thiourea or sulfonamide isosteres to evaluate hydrogen-bonding contributions . Biological assays (e.g., kinase inhibition) should use consistent protocols to isolate substituent effects.

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Confirm activity via biochemical (e.g., enzyme inhibition) and cell-based (e.g., proliferation IC) methods.

- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or protocol-dependent variables .

Q. What methodologies are recommended for identifying the compound’s molecular targets?

- Computational Docking : Use Schrödinger or MOE software to screen against kinase libraries (e.g., EGFR, VEGFR).

- Chemical Proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.

- CRISPR-Cas9 Knockout : Validate targets by correlating gene knockout with loss of compound activity .

Q. How can degradation pathways and metabolite profiles be characterized under physiological conditions?

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions.

- LC-HRMS Analysis : Identify degradation products (e.g., urea cleavage to aniline derivatives).

- Microsomal Stability Assays : Use liver microsomes to predict in vivo metabolites .

Q. What experimental designs are optimal for studying synergistic effects with other therapeutic agents?

- Combinatorial Screening : Test the compound with kinase inhibitors (e.g., imatinib) in a checkerboard assay to calculate combination indices (CI).

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways modulated synergistically .

Q. How can isosteric replacements improve pharmacokinetic properties without compromising activity?

Q. What strategies validate the compound’s stability in biological matrices for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.